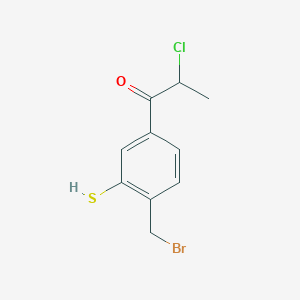
(R)-4-methyl-3,4-diphenyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Methyl-3,4-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative known for its utility in asymmetric synthesis. This compound is characterized by its unique structure, which includes a five-membered oxazolidinone ring substituted with a methyl group and two phenyl groups. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-methyl-3,4-diphenyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with benzaldehyde to form an imine intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a suitable solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of ®-4-methyl-3,4-diphenyloxazolidin-2-one may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production of high-purity product.
化学反应分析
Types of Reactions: ®-4-Methyl-3,4-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups to the phenyl rings.
科学研究应用
®-4-Methyl-3,4-diphenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and advanced materials, where its unique structure imparts desirable properties.
作用机制
The mechanism by which ®-4-methyl-3,4-diphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include the formation of stable intermediates that favor the desired enantiomeric outcome.
相似化合物的比较
- (S)-4-Methyl-3,4-diphenyloxazolidin-2-one
- 4-Methyl-3,4-diphenyloxazolidin-2-one (racemic mixture)
- 4-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one
Comparison: ®-4-Methyl-3,4-diphenyloxazolidin-2-one is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. Compared to its (S)-enantiomer, it may exhibit different reactivity and selectivity in asymmetric synthesis. The racemic mixture, containing both ®- and (S)-enantiomers, lacks the enantiomeric purity required for certain applications. Other similar compounds, such as 4-phenyl-3,4-dihydro-2H-1,3-oxazin-2-one, differ in their ring structure and substituents, leading to variations in their chemical behavior and applications.
属性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
(4R)-4-methyl-3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(13-8-4-2-5-9-13)12-19-15(18)17(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3/t16-/m0/s1 |
InChI 键 |
SUDKKTYDGGNQIP-INIZCTEOSA-N |
手性 SMILES |
C[C@]1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




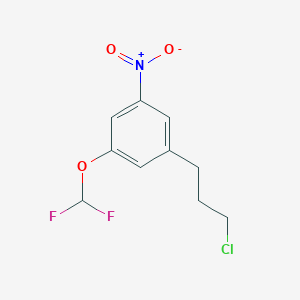

![3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole](/img/structure/B14062946.png)
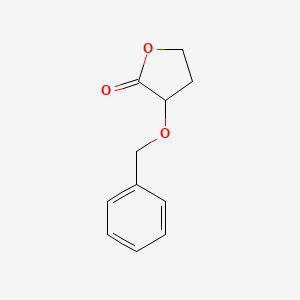

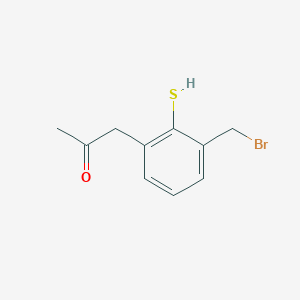
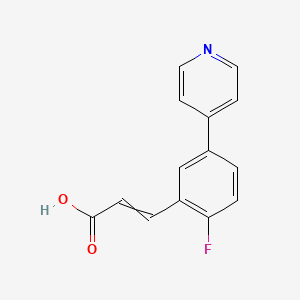
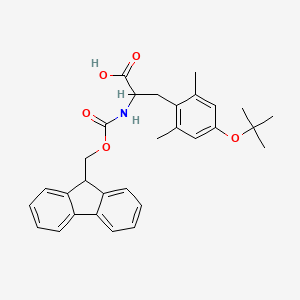
![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)


